[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate is a complex organic molecule with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler precursors. The key steps typically include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the phenanthrene core.
Functional Group Modifications: Various functional groups such as oxo, amino, and carboxyl groups are introduced through targeted reactions like oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of oxo groups can yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups play a crucial role in its reactivity and binding to biological molecules. The phenanthrene core provides a rigid structure that can interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone 21-Carboxylic Acid: Shares a similar phenanthrene core and hydroxyl groups.
Betamethasone: Another glucocorticoid with anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.
Conclusion
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate is a complex and versatile molecule with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.
Properties
Molecular Formula |
C33H43NO9 |
---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C33H43NO9/c1-31-12-9-21(35)16-20(31)4-5-22-23-10-13-33(42,32(23,2)17-26(38)30(22)31)27(39)18-43-29(41)8-7-28(40)34-14-11-19-3-6-24(36)25(37)15-19/h3,6,15-16,22-23,26,30,36-38,42H,4-5,7-14,17-18H2,1-2H3,(H,34,40)/t22-,23-,26-,30+,31-,32-,33-/m0/s1 |
InChI Key |
KURRBQDJFMJEPP-REFOUDIZSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=CC(=C(C=C5)O)O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=CC(=C(C=C5)O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.